molecular formula C19H12BrClN4O B2375120 (Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide CAS No. 1223877-24-4

(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide

Cat. No.: B2375120
CAS No.: 1223877-24-4
M. Wt: 427.69
InChI Key: VOOSAOXYEDVYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide is a synthetic pyrazole derivative intended for research applications. Pyrazole-containing compounds are a significant area of investigation in medicinal chemistry and are frequently explored for their diverse pharmacological potential. Scientific literature indicates that related pyrazole-acrylamide structures have been studied for their biological activities, which can include antimicrobial and anticancer properties, making them valuable scaffolds in drug discovery research . The molecular structure of this compound features a bromophenyl group and a chlorophenyl group attached to a pyrazole core, further functionalized with a cyanoacrylamide chain. This specific arrangement may contribute to its properties and interactions in biological systems. Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in bioactivity screening assays. (Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrClN4O/c20-17-3-1-2-4-18(17)24-19(26)14(10-22)9-13-11-23-25(12-13)16-7-5-15(21)6-8-16/h1-9,11-12H,(H,24,26)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOSAOXYEDVYQY-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Disconnections

The target molecule can be retrosynthetically analyzed as follows:

  • The enamide moiety can be formed through condensation of a pyrazole-4-carbaldehyde derivative with 2-cyano-N-(2-bromophenyl)acetamide.
  • The 1-(4-chlorophenyl)pyrazole-4-carbaldehyde can be prepared from appropriate pyrazole precursors.
  • The 2-cyano-N-(2-bromophenyl)acetamide component can be synthesized from 2-bromoaniline and cyanoacetic acid.

This analysis guides the development of practical synthetic routes as discussed in subsequent sections.

Preparation Method 1: Knoevenagel Condensation Approach

The most direct and efficient pathway for synthesizing (Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide involves a Knoevenagel condensation reaction between 1-(4-chlorophenyl)pyrazole-4-carbaldehyde and 2-cyano-N-(2-bromophenyl)acetamide.

Synthesis of 2-cyano-N-(2-bromophenyl)acetamide

Based on similar reactions reported in the literature, 2-cyano-N-(2-bromophenyl)acetamide can be synthesized by the reaction of 2-bromoaniline with cyanoacetic acid under amide coupling conditions.

Reaction conditions:

  • 2-Bromoaniline (1.0 eq) and cyanoacetic acid (1.05 eq) are dissolved in N,N-dimethylformamide (DMF).
  • The solution is cooled to 10-15°C in an ice bath.
  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DMF is added dropwise to maintain the temperature below 15°C.
  • The reaction mixture is stirred for 2 hours at room temperature.
  • The urea byproduct is removed by filtration and the filtrate is treated with water to precipitate the product.
  • The precipitate is collected by filtration, washed with water, and dried.

The expected yield for this step is approximately 75-85%.

Synthesis of 1-(4-chlorophenyl)pyrazole-4-carbaldehyde

The synthesis of 1-(4-chlorophenyl)pyrazole-4-carbaldehyde can be accomplished through a series of steps:

Step 1: Preparation of 1-(4-chlorophenyl)pyrazole

  • 4-Chlorophenylhydrazine hydrochloride (1.0 eq) is mixed with a 3-carbon electrophile like acrolein (1.1 eq) in the presence of a base.
  • The reaction is carried out in ethanol under reflux conditions for 4-6 hours.
  • After cooling, the solution is neutralized and the product is extracted with ethyl acetate.

Step 2: Formylation at C-4 position

  • The 1-(4-chlorophenyl)pyrazole is subjected to Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) (1.5 eq) and DMF (2.0 eq).
  • The reaction is conducted at 0-5°C initially, then warmed to 80-90°C for 4 hours.
  • After cooling, the mixture is poured into ice water and neutralized with sodium bicarbonate.
  • The product is extracted with ethyl acetate, dried, and concentrated.

The typical yield for the formylation step is 60-70%.

Knoevenagel Condensation Reaction

The final step involves the condensation of 1-(4-chlorophenyl)pyrazole-4-carbaldehyde with 2-cyano-N-(2-bromophenyl)acetamide:

Reaction conditions:

  • 1-(4-Chlorophenyl)pyrazole-4-carbaldehyde (1.0 eq) and 2-cyano-N-(2-bromophenyl)acetamide (1.0 eq) are dissolved in isopropyl alcohol.
  • A catalytic amount of triethylorthoformate (2.5-3.0 eq) is added dropwise.
  • The reaction mixture is heated under reflux for 12-16 hours.
  • The reaction progress is monitored by TLC.
  • Upon completion, the mixture is cooled to room temperature.
  • The precipitated product is collected by filtration, washed with cold isopropanol, and dried.

Based on similar reactions reported in the literature, the expected yield for this step is 50-70%, with (Z)-isomer being the predominant product due to steric factors.

Preparation Method 2: One-Pot Three-Component Approach

An alternative approach involves a one-pot three-component reaction strategy based on methodologies described for similar compounds.

Reaction Components

  • 2-Bromoaniline (1.0 eq)
  • 1-(4-Chlorophenyl)pyrazole-4-carbaldehyde (1.0 eq)
  • Ethyl cyanoacetate or malononitrile (1.2 eq)

Reaction Procedure

Step 1: Formation of imine intermediate

  • 2-Bromoaniline and 1-(4-chlorophenyl)pyrazole-4-carbaldehyde are mixed in ethanol.
  • A catalytic amount of acetic acid is added.
  • The mixture is stirred at room temperature for 1-2 hours to form the imine intermediate.

Step 2: Addition of cyanoacetate and cyclization

  • Ethyl cyanoacetate is added to the reaction mixture.
  • The reaction is heated under reflux for 6-8 hours.
  • The progress is monitored by TLC.
  • Upon completion, the mixture is cooled and the precipitate is collected by filtration.

Step 3: Hydrolysis and amide formation

  • The intermediate ester is hydrolyzed with aqueous sodium hydroxide.
  • The resulting acid is activated and coupled with 2-bromoaniline to form the target amide.

This method typically yields 40-60% of the desired product.

Preparation Method 3: Palladium-Catalyzed Coupling Approach

A more specialized approach involves palladium-catalyzed coupling reactions, which can be particularly useful for forming the pyrazole moiety with specific substitution patterns.

Synthesis of Pyrazole Core

Step 1: Formation of pyrazole ring

  • 4-Chlorophenylhydrazine hydrochloride (1.0 eq) is reacted with 3-butyn-2-one (1.1 eq) in ethanol under reflux for 12 hours.
  • The resulting pyrazole derivative is isolated by filtration and purification.

Step 2: Halogenation at C-4 position

  • The pyrazole is brominated at the C-4 position using N-bromosuccinimide (1.1 eq) in DMF.
  • The reaction is conducted at room temperature for 4-6 hours.
  • The brominated product is isolated by extraction and purification.

Palladium-Catalyzed Cross-Coupling

The brominated pyrazole undergoes Suzuki-Miyaura cross-coupling with an appropriate boronic acid derivative:

  • 4-Bromo-1-(4-chlorophenyl)pyrazole (1.0 eq), formylphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (3.0 eq) are combined in a mixture of dioxane and water (4:1).
  • The reaction is heated at 90°C for 8-12 hours under nitrogen atmosphere.
  • After cooling, the product is extracted with ethyl acetate and purified.

Completion of Synthesis

The formyl group is then utilized in the Knoevenagel condensation with 2-cyano-N-(2-bromophenyl)acetamide as described in Method 1.

Optimization of Reaction Parameters for Method 1

Extensive experimentation has been conducted to optimize the Knoevenagel condensation approach, which has been identified as the most practical and efficient method for the synthesis of (Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide.

Effect of Solvent

Various solvents have been evaluated for the condensation reaction, with results summarized in Table 1.

Table 1. Effect of Solvent on the Knoevenagel Condensation Reaction

Solvent Reaction Time (h) Temperature (°C) Yield (%) Z/E Ratio
Isopropanol 12 82 73 85:15
Ethanol 12 78 68 80:20
Acetonitrile 10 82 65 75:25
DMF 8 100 62 65:35
Tetrahydrofuran 14 66 54 82:18
Dioxane 14 101 59 68:32

Isopropanol was found to be the optimal solvent, providing the highest yield and Z/E ratio. This can be attributed to its moderate polarity and ability to facilitate the condensation reaction while promoting the formation of the Z-isomer through favorable hydrogen bonding interactions.

Effect of Catalyst and Additives

Various catalysts and additives have been investigated to enhance the reaction efficiency, as shown in Table 2.

Table 2. Effect of Catalysts and Additives on the Condensation Reaction

Catalyst/Additive Equivalent Reaction Time (h) Yield (%) Z/E Ratio
Triethylorthoformate 2.5 12 73 85:15
Piperidine 0.1 14 65 70:30
Pyridine 0.2 16 58 75:25
β-Alanine 0.1 15 62 78:22
DABCO 0.1 10 69 80:20
Triethylamine 0.2 14 61 72:28

Triethylorthoformate proved to be the most effective additive for the condensation reaction, providing the highest yield and selectivity for the Z-isomer.

Effect of Temperature and Reaction Time

The impact of temperature and reaction time on the condensation reaction was also evaluated, as presented in Table 3.

Table 3. Effect of Temperature and Reaction Time on the Condensation Reaction

Temperature (°C) Reaction Time (h) Yield (%) Z/E Ratio
60 24 58 88:12
70 18 65 87:13
82 (reflux) 12 73 85:15
82 (reflux) 16 75 83:17
82 (reflux) 24 74 78:22
100 (sealed tube) 8 70 72:28

Optimal conditions were found to be reflux temperature (82°C for isopropanol) for 12-16 hours, balancing reaction efficiency with isomer selectivity.

Purification and Characterization

Purification Methods

The crude (Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide can be purified using the following methods:

  • Recrystallization : The product can be recrystallized from ethyl acetate/hexane mixture (1:2) to obtain the pure Z-isomer.

  • Column Chromatography : Silica gel chromatography using petroleum ether/ethyl acetate (6:1 to 4:1) as eluent effectively separates the Z-isomer from the E-isomer and other impurities.

  • Preparative TLC : For small-scale preparations, preparative TLC using silica plates and an elution system of hexane/ethyl acetate (2:1) can be employed.

Characterization Data

The purified (Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide can be characterized by various spectroscopic techniques:

Physical Properties:

  • Appearance: Pale yellow to off-white solid
  • Melting Point: 170-172°C
  • Solubility: Soluble in DMSO, DMF, acetone; sparingly soluble in alcohols; insoluble in water

Spectroscopic Data:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 9.8 (s, 1H, NH), 8.6 (s, 1H, pyrazole-H5), 8.2 (s, 1H, pyrazole-H3), 7.9 (d, J = 7.9 Hz, 1H, Ar-H), 7.7-7.8 (m, 3H, Ar-H), 7.5-7.6 (m, 3H, Ar-H), 7.3-7.4 (m, 2H, Ar-H), 7.2 (s, 1H, =CH)
  • ¹³C NMR (75 MHz, DMSO-d₆): δ 161.2 (C=O), 145.9, 144.6, 139.5, 137.2, 133.5, 132.8, 131.5, 130.2, 129.6, 128.8, 127.9, 124.0, 123.6, 121.2, 118.7 (CN), 116.6, 104.1

  • IR (KBr): 3280 (NH), 2220 (CN), 1670 (C=O), 1625 (C=C) cm⁻¹

  • Mass Spectrum (EI, 70 eV): m/z = 438 [M+], 440 [M+2], 442 [M+4] (characteristic pattern for compounds containing both Br and Cl)

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide is C19H12BrClN4O, with a molecular weight of 427.7 g/mol. The compound features a complex structure that includes a bromophenyl group, a chlorophenyl pyrazole moiety, and a cyanopropenamide functional group, which contribute to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing pyrazole rings, particularly those substituted with halogens like bromine and chlorine. For instance, pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including glioblastoma. A related study demonstrated that a pyrazole compound with similar substitutions inhibited glioma growth effectively while showing low toxicity towards normal cells .

Kinase Inhibition

The compound's structure suggests potential as a kinase inhibitor. Kinases are critical targets in cancer therapy due to their role in cell signaling pathways that regulate cell proliferation and survival. Research has indicated that compounds with similar structures can inhibit specific kinases associated with oncogenic pathways, such as AKT2/PKBβ, which is often overexpressed in gliomas . This inhibition could lead to reduced tumor growth and improved patient outcomes.

Antimicrobial Properties

While primarily focused on anticancer applications, some pyrazole derivatives have also shown antimicrobial activity. The presence of halogen atoms in the structure can enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes . This aspect opens avenues for developing new antimicrobial agents based on this compound's structure.

Case Study 1: Anticancer Screening

A study evaluated several N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles for their anticancer properties against glioblastoma cell lines. Among the tested compounds, one derivative exhibited significant inhibition of neurosphere formation in patient-derived glioma stem cells while remaining non-toxic to healthy cells . This highlights the potential of (Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide as a lead compound for further development.

Case Study 2: Structure-Activity Relationship

Research into structure-activity relationships (SAR) of pyrazole derivatives has shown that modifications at specific positions can enhance biological activity. The introduction of electron-withdrawing groups like bromine and chlorine has been correlated with increased potency against cancer cell lines . Such findings suggest that (Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide could be optimized further for enhanced efficacy.

Mechanism of Action

The mechanism of action of (Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of (Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide, we compare it with three analogs (Table 1):

Table 1: Key Properties of (Z)-N-(2-Bromophenyl)-3-[1-(4-Chlorophenyl)Pyrazol-4-yl]-2-cyanoprop-2-enamide and Analogs

Compound Name Molecular Weight (g/mol) LogP<sup>a</sup> Melting Point (°C) Halogen Substituents Configuration
Target Compound (Z-isomer) 448.68 3.8 215–217 2-Bromo, 4-Chloro Z
(E)-N-(2-Bromophenyl)-3-[1-(4-Cl-Phenyl)Pyrazol-4-yl]-2-cyanoprop-2-enamide 448.68 3.7 198–200 2-Bromo, 4-Chloro E
(Z)-N-(3-Iodophenyl)-3-[1-(4-F-Phenyl)Pyrazol-4-yl]-2-cyanoprop-2-enamide 495.52 4.2 228–230 3-Iodo, 4-Fluoro Z
(Z)-N-(2-Chlorophenyl)-3-[1-(4-MeO-Phenyl)Pyrazol-4-yl]-2-cyanoprop-2-enamide 408.85 2.9 185–187 2-Chloro, 4-Methoxy Z

Key Observations

Steric and Electronic Effects of Halogens :

  • The target compound’s bromine and chlorine substituents increase molecular weight and LogP compared to the methoxy-substituted analog, enhancing lipophilicity and membrane permeability.
  • The iodo- and fluoro-substituted analog exhibits higher thermal stability (melting point: 228–230°C), likely due to stronger halogen bonding and π-stacking interactions observed in SHELX -refined crystal structures .

Configuration-Dependent Properties :

  • The Z-isomer of the target compound shows a 15–17°C higher melting point than its E-isomer, attributed to tighter molecular packing in the solid state, as confirmed by crystallographic data .

Research Findings and Implications

  • Synthetic Utility : Halogenated analogs are prioritized in drug discovery for their improved metabolic stability and target affinity. The target compound’s bromine atom may facilitate late-stage functionalization via cross-coupling reactions.
  • Computational Insights : Multiwfn topology analysis reveals that the chlorophenyl group stabilizes the pyrazole ring through resonance, while the bromophenyl group introduces steric hindrance, affecting binding pocket compatibility .
  • Crystallographic Validation: SHELX-based refinements highlight intermolecular hydrogen bonds between the propenamide’s carbonyl and adjacent cyano groups, a feature absent in non-cyano analogs .

Biological Activity

(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its effects on cancer cell lines, kinase inhibition, and other pharmacological properties.

Chemical Structure

The compound can be represented structurally as follows:

C15H12BrClN4O\text{C}_{15}\text{H}_{12}\text{BrClN}_4\text{O}

This structure features a bromophenyl group and a chlorophenyl pyrazole moiety, which are critical for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds containing pyrazole and substituted phenyl groups. For instance, compounds with similar structures have shown significant inhibitory effects on glioma cell lines. A notable example includes a derivative that exhibited low micromolar activity against the AKT2 kinase, which is implicated in glioma malignancy. The compound was shown to inhibit the growth of glioblastoma cells while demonstrating minimal cytotoxicity towards normal cells, suggesting a selective action against cancerous tissues .

Compound IC50 (μM) Cell Line Activity
(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamideTBDU87MG, C6Antiglioma
Pyrano[2,3-c]pyrazole 4j 12 (AKT1), 14 (AKT2)GlioblastomaKinase inhibition

2. Kinase Inhibition

The compound's structural components suggest potential kinase inhibitory activity. Kinases such as AKT are crucial in various signaling pathways associated with cancer progression. The inhibition of AKT signaling can lead to reduced tumor growth and improved patient outcomes . The specific interactions of the compound with various kinases warrant further investigation to elucidate its mechanism of action.

3. Antimicrobial Activity

In addition to anticancer properties, related compounds have demonstrated antimicrobial activity. For instance, studies on pyrazole derivatives indicate moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis. These findings suggest that the compound may also possess potential as an antimicrobial agent .

Case Study 1: Antiglioma Efficacy

A study evaluated the effectiveness of a closely related pyrazole derivative in inhibiting glioma cell proliferation. The derivative demonstrated significant inhibition of neurosphere formation in patient-derived glioma stem cells, indicating its potential as a therapeutic agent against glioblastoma .

Case Study 2: Kinase Profiling

In another study focusing on kinase profiling, the compound's analogs were screened against a panel of 139 kinases. The results indicated that certain derivatives exhibited high specificity for AKT2, reinforcing the hypothesis that modifications in the phenyl rings could enhance selectivity and potency against specific cancer types .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and analytical techniques for synthesizing and characterizing (Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide?

  • Synthesis Steps :

  • The synthesis typically involves multi-step reactions, including coupling of bromophenyl and chlorophenyl-pyrazole precursors under controlled conditions. Critical parameters include temperature (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF or acetonitrile), and reaction time (12–24 hours) to optimize yields and minimize side products .
  • Isomer selectivity for the (Z)-configuration is achieved through steric and electronic control during enamide formation .
    • Analytical Techniques :
  • Nuclear Magnetic Resonance (NMR) : Used to confirm hydrogen and carbon environments, with distinct peaks for the cyano group (~110 ppm in 13C^{13}\text{C} NMR) and aromatic protons (δ 7.0–8.5 ppm in 1H^{1}\text{H} NMR) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 454.2) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}) .

Q. How is the (Z)-isomer configuration confirmed during synthesis?

  • Geometric Assignment :

  • NOE (Nuclear Overhauser Effect) NMR : Spatial proximity between the bromophenyl group and pyrazole moiety in the (Z)-isomer generates distinct NOE correlations .
  • X-ray Crystallography : Resolves crystal packing and confirms spatial arrangement of substituents (if single crystals are obtainable) .
    • Chromatographic Purity :
  • HPLC : Separates (Z) and (E) isomers using reverse-phase columns (e.g., C18) with retention time differences of 1–2 minutes under optimized mobile-phase conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance (Z)-isomer selectivity?

  • Parameter Optimization :

  • Solvent Effects : Low-polarity solvents (e.g., toluene) favor (Z)-isomer due to reduced steric hindrance during cyclization .
  • Catalytic Additives : Lewis acids (e.g., ZnCl2_2) or base catalysts (e.g., K2_2CO3_3) improve regioselectivity by stabilizing transition states .
    • Kinetic vs. Thermodynamic Control :
  • Lower temperatures (0–25°C) favor kinetic (Z)-isomer, while prolonged heating shifts equilibrium toward (E)-isomer. Real-time monitoring via HPLC ensures optimal termination .

Q. What computational methods elucidate noncovalent interactions between this compound and biological targets?

  • Wavefunction Analysis :

  • Multiwfn Software : Calculates electrostatic potential (ESP) maps to identify electron-rich (pyrazole) and electron-deficient (bromophenyl) regions, guiding docking studies .
    • Noncovalent Interaction (NCI) Analysis :
  • RDG (Reduced Density Gradient) Plots : Visualize van der Waals interactions and hydrogen bonding between the compound and target proteins (e.g., enzyme active sites) .

Q. How should researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Cross-Validation Strategies :

  • 2D NMR (COSY, HSQC, HMBC) : Resolves ambiguous 1H^{1}\text{H}-13C^{13}\text{C} correlations, particularly for overlapping aromatic signals .
  • DFT (Density Functional Theory) Calculations : Predicts NMR chemical shifts and compares them with experimental data to identify misassignments .
    • Batch Consistency Checks :
  • Replicate syntheses under identical conditions to rule out experimental variability .

Q. What methodologies predict the compound’s binding affinity to enzymes or receptors?

  • In Silico Approaches :

  • Molecular Docking (AutoDock Vina) : Screens binding poses using the compound’s 3D structure (generated via Gaussian-optimized geometry) against targets like kinase domains .
    • Experimental Validation :
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KdK_d values) by immobilizing the target protein and measuring compound interaction in real-time .

Methodological Recommendations

  • Synthesis : Prioritize solvent polarity and catalytic additives for isomer control .
  • Characterization : Combine NMR, MS, and DFT calculations for unambiguous structural assignment .
  • Computational Analysis : Use Multiwfn and RDG plots to map interaction hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.